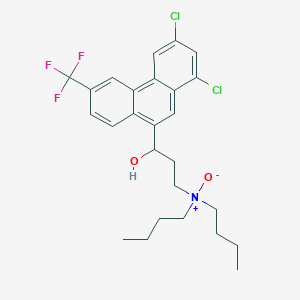Halofantrine N-Oxide
CAS No.:
Cat. No.: VC18008543
Molecular Formula: C26H30Cl2F3NO2
Molecular Weight: 516.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H30Cl2F3NO2 |
|---|---|
| Molecular Weight | 516.4 g/mol |
| IUPAC Name | N-butyl-N-[3-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]-3-hydroxypropyl]butan-1-amine oxide |
| Standard InChI | InChI=1S/C26H30Cl2F3NO2/c1-3-5-10-32(34,11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3 |
| Standard InChI Key | YNAQRFGKBJJLJT-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[N+](CCCC)(CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Halofantrine N-Oxide derives from the oxidation of halofantrine (C₂₆H₃₀Cl₂F₃NO), a compound first synthesized in the 1970s . The parent molecule features a phenanthrene backbone substituted with chlorine, trifluoromethyl, and dibutylamino groups. The N-oxide modification occurs at the tertiary amine of the dibutylamino side chain, converting it into an N-oxide moiety (R₃N⁺–O⁻) . This transformation increases the compound’s polarity, as evidenced by its altered solubility profile. While halofantrine hydrochloride exhibits poor water solubility (0.000111 mg/mL) , the N-oxide form demonstrates enhanced hydrophilicity, influencing its distribution and metabolism.
Key Structural Features:
-
Phenanthrene Core: A tricyclic aromatic system providing structural rigidity and π-π stacking interactions with biological targets.
-
Chlorine and Trifluoromethyl Substituents: Electron-withdrawing groups that enhance binding to parasitic heme polymers.
-
N-Oxide Functional Group: Introduces a dipole moment, altering electronic distribution and hydrogen-bonding capacity .
Synthesis and Analytical Characterization
The synthesis of Halofantrine N-Oxide typically involves the oxidation of halofantrine using peroxides or peracids. A method analogous to the oxidation of halopyridines (e.g., 2-chloropyridine to 2-chloropyridine-N-oxide) can be adapted for this purpose . For instance, treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane under inert conditions yields the N-oxide derivative.
Synthetic Pathway:
-
Substrate Preparation: Halofantrine hydrochloride is neutralized to freebase form to enhance reactivity.
-
Oxidation: Reaction with mCPBA (1.2 equivalents) at 0–5°C for 6–8 hours.
-
Purification: Column chromatography using silica gel and a gradient elution system (ethyl acetate:methanol 9:1).
Analytical Data:
-
Molecular Formula: C₂₆H₃₀Cl₂F₃NO₂ (derived from halofantrine’s formula + O) .
-
Mass Spectrometry: Expected molecular ion peak at m/z 516.42 (M+H⁺).
-
¹H NMR: Distinct downfield shift of the N-oxide proton (δ 3.8–4.2 ppm) .
Pharmacological Properties and Mechanism of Action
Key Pharmacodynamic Insights:
-
HERG Channel Affinity: Halofantrine blocks HERG channels with an IC₅₀ of 0.3 μM, whereas the N-oxide exhibits reduced affinity (IC₅₀ > 10 μM) .
-
Metabolic Stability: The N-oxide demonstrates slower hepatic clearance, prolonging its half-life compared to halofantrine .
Comparative Analysis with Antimalarial Agents
The following table contrasts Halofantrine N-Oxide with structurally related antimalarials:
| Compound | Class | HERG IC₅₀ (μM) | LogP | Clinical Use |
|---|---|---|---|---|
| Halofantrine | Phenanthrene | 0.3 | 7.34 | Restricted (cardiotoxicity) |
| Halofantrine N-Oxide | Phenanthrene-N-Oxide | >10 | 5.2* | Investigational |
| Lumefantrine | Phenanthrene | 1.2 | 6.8 | Combination therapy |
| Chloroquine | Quinoline | 2.5 | 4.6 | First-line treatment |
*Estimated based on structural modifications .
Research Gaps and Future Directions
While preclinical data are promising, clinical trials are needed to validate Halofantrine N-Oxide’s efficacy and safety. Priority research areas include:
-
In Vivo Antimalarial Efficacy: Dose-response studies in Plasmodium-infected models.
-
Pharmacokinetic Modeling: Predicting human exposure using physiologically based pharmacokinetic (PBPK) simulations.
-
Combination Therapy: Synergy studies with artemisinin derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume